4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(4-morpholinylcarbonyl)-
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Overview
Description
3-(MORPHOLINOCARBONYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(MORPHOLINOCARBONYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE typically involves a multi-step process. One common method includes the reaction of 2-aminopyridine with an appropriate carbonyl compound under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core. Subsequent functionalization with morpholine and carbonylation steps are carried out to introduce the morpholinocarbonyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(MORPHOLINOCARBONYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
3-(MORPHOLINOCARBONYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of protein kinases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(MORPHOLINOCARBONYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and ability to inhibit various protein kinases.
Quinazoline: Widely studied for its therapeutic potential in cancer treatment.
Uniqueness
3-(MORPHOLINOCARBONYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE is unique due to its specific structural features, such as the morpholinocarbonyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C13H13N3O3 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
3-(morpholine-4-carbonyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H13N3O3/c17-12(15-5-7-19-8-6-15)10-9-14-11-3-1-2-4-16(11)13(10)18/h1-4,9H,5-8H2 |
InChI Key |
DKQAYFLUPKEIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC=CN3C2=O |
Origin of Product |
United States |
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